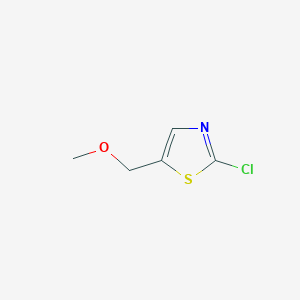

2-Chloro-5-(methoxymethyl)thiazole

Description

Properties

IUPAC Name |

2-chloro-5-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMMPHSAUBHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475760 | |

| Record name | 2-chloro-5-(methoxymethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340294-07-7 | |

| Record name | 2-chloro-5-(methoxymethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole (CAS: 340294-07-7)

Notice: Publicly available information regarding 2-Chloro-5-(methoxymethyl)thiazole is limited. This guide synthesizes the available data and provides a logical framework for its synthesis and potential applications based on related compounds. Much of the detailed experimental data and biological applications for this specific molecule are not extensively documented in accessible literature.

Core Compound Summary

This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group at the 2-position and a methoxymethyl group at the 5-position suggests its role as a versatile chemical intermediate, offering multiple sites for synthetic modification.

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes information gathered from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 340294-07-7 | - |

| Molecular Formula | C₅H₆ClNOS | [1] |

| Molecular Weight | 163.63 g/mol | [1] |

| Boiling Point | 229 °C at 760 mmHg | [1] |

| Density | 1.327 g/cm³ | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | - |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical synthetic pathway to obtain this compound is a two-step process starting from the synthesis of 2-chloro-5-(chloromethyl)thiazole, followed by the etherification of the chloromethyl group.

Detailed Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Precursor)

This protocol is based on published methods for the synthesis of the precursor compound.

Materials:

-

2,3-dichloropropene

-

Sodium thiocyanate

-

Toluene (solvent)

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Sulfuryl chloride

Procedure:

-

To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add sodium thiocyanate, tetrabutylammonium bromide, and toluene.

-

Slowly add 2,3-dichloropropene to the stirred mixture.

-

Heat the mixture to reflux (approximately 80°C) for 4 hours.

-

Increase the temperature to 120°C and maintain for 3 hours to facilitate isomerization.

-

Cool the reaction mixture and then add sulfuryl chloride dropwise to effect chlorination and cyclization.

-

Upon completion of the reaction (monitored by TLC or GC), the mixture is worked up by washing with an aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.

Proposed Experimental Protocol: Synthesis of this compound

This is a hypothetical protocol based on standard organic chemistry principles.

Materials:

-

2-chloro-5-(chloromethyl)thiazole

-

Sodium methoxide

-

Methanol (solvent)

Procedure:

-

Dissolve 2-chloro-5-(chloromethyl)thiazole in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Potential Applications and Signaling Pathways

While specific biological data for this compound is not available, its structural similarity to other 2-chlorothiazole derivatives suggests potential applications in agrochemicals and pharmaceuticals.

Agrochemicals

2-Chloro-5-(substituted methyl)thiazoles are key intermediates in the synthesis of neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual death. It is plausible that this compound could be a precursor in the development of novel neonicotinoids.

Pharmaceuticals

Thiazole-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological role of this compound would depend on its interaction with various biological targets, which remains to be elucidated through future research.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of its precursor, 2-chloro-5-(chloromethyl)thiazole, and other chlorinated organic compounds, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel agrochemicals and pharmaceuticals. While detailed experimental and biological data are currently lacking in the public domain, its synthesis can be logically inferred from the chemistry of related compounds. Further research is necessary to fully characterize its properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-(methoxymethyl)thiazole. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on the closely related and well-documented analogue, 2-Chloro-5-(chloromethyl)thiazole, to provide a comparative context and potential synthetic strategies.

Core Physicochemical Data

| Property | Value |

| CAS Number | 340294-07-7 |

| Molecular Formula | C₅H₆ClNOS |

| Molecular Weight | 163.63 g/mol [1] |

| Boiling Point | 229 °C at 760 mmHg[1] |

| Density | 1.327 g/cm³[1] |

| Melting Point | Data not available |

| pKa | Data not available |

| logP | Data not available |

| Solubility | Data not available |

Inferred and Analogous Properties

While specific experimental data for some properties of this compound is lacking, some inferences can be drawn from its structure and comparison to analogous compounds. For instance, the presence of the methoxymethyl group suggests it is likely a liquid at room temperature or a low-melting solid. Its solubility is expected to be low in water and higher in organic solvents.

For comparison, the well-characterized analogue, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6), has a reported melting point of 29-31 °C[2] and is insoluble in water, but soluble in solvents like dichloromethane, chloroform, and carbon tetrachloride[3][4]. A predicted pKa value for this analogue is 0.19±0.10[4].

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, the synthetic routes for the analogous 2-Chloro-5-(chloromethyl)thiazole are well-established and can serve as a foundational methodology for researchers.

Reference Protocol: One-Pot Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol outlines a common and efficient one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate[5].

Materials:

-

2,3-dichloropropene

-

Sodium thiocyanate

-

Tetrabutylammonium bromide

-

Toluene

-

Sulfuryl chloride

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge 100 g (1.23 mol) of sodium thiocyanate, 2.5 g of tetrabutylammonium bromide, and 200 mL of toluene.

-

Under stirring, slowly add 108 g (0.97 mol) of 2,3-dichloropropene dropwise.

-

Heat the mixture to 80 °C in an oil bath and reflux for 4 hours.

-

Increase the temperature to 120 °C and continue heating for an additional 3 hours. This step facilitates the isomerization to 1-isothiocyanato-2-chloropropene.

-

Cool the reaction mixture and then add a chlorinating agent, such as sulfuryl chloride, to effect cyclization to the thiazole ring.

-

The crude product is then purified, typically by vacuum distillation.

This method is reported to yield a product with a purity of up to 99%[5].

Logical and Synthetic Relationships

This compound is a key intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides[1]. Its structural features allow for further chemical modifications to build more complex, biologically active molecules.

Caption: Plausible synthetic pathway for this compound.

The diagram above illustrates a potential synthetic route to this compound, leveraging the known synthesis of its chloromethyl analog. This involves the initial formation of an isothiocyanate intermediate, followed by chlorination and cyclization, and a subsequent nucleophilic substitution to introduce the methoxymethyl group.

Caption: Role as a key intermediate in neonicotinoid synthesis.

This workflow highlights the central role of this compound as a key intermediate. It undergoes coupling reactions with other synthetic partners to form the final neonicotinoid insecticide products, which are known to target the nervous systems of insects[1].

Signaling Pathways

There is currently no available information in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its primary documented role is that of a chemical intermediate for the synthesis of biologically active molecules. The biological activity of the final products, such as neonicotinoid insecticides, is well-documented, but this is distinct from the activity of the intermediate itself. Further research would be required to elucidate any direct biological effects or pathway interactions of this compound.

References

- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]

- 2. indiamart.com [indiamart.com]

- 3. 2-chloro-5-chloromethyl-thiazole, CAS No. 105827-91-6 - iChemical [ichemical.com]

- 4. guidechem.com [guidechem.com]

- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Chloro-5-(methoxymethyl)thiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the molecular structure and conformation of 2-Chloro-5-(methoxymethyl)thiazole is limited. This guide provides the available information for the target compound and presents a detailed analysis of the closely related analogue, 2-Chloro-5-(chloromethyl)thiazole, to offer insights into the probable structural characteristics. All data and visualizations pertaining to the crystal structure are for this analogue and should be interpreted as a predictive reference for this compound.

Introduction to this compound

This compound is a substituted thiazole derivative with the chemical formula C₅H₆ClNOS.[1] Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Understanding the three-dimensional structure and conformational flexibility of such molecules is crucial for structure-activity relationship (SAR) studies and rational drug design.

This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of this compound. Due to the scarcity of direct experimental data, this document leverages information on the analogous compound, 2-Chloro-5-(chloromethyl)thiazole, for which a crystal structure has been determined.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClNOS | [1] |

| Molecular Weight | 163.63 g/mol | [1] |

| Boiling Point | 229 °C at 760 mmHg | [1] |

| Density | 1.327 g/cm³ | [1] |

| SMILES | COCC1=CN=C(Cl)S1 | [2] |

Molecular Structure and Conformation: Insights from an Analogue

In the absence of a crystal structure for this compound, we turn to the well-characterized analogue, 2-Chloro-5-(chloromethyl)thiazole (C₄H₃Cl₂NS), to infer structural and conformational features. The single-crystal X-ray diffraction data for this analogue provides valuable information on bond lengths, bond angles, and the overall geometry of the substituted thiazole ring.

Crystallographic Data of 2-Chloro-5-(chloromethyl)thiazole

The crystal structure of 2-Chloro-5-(chloromethyl)thiazole reveals a planar thiazole ring.[3] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| V (ų) | 662.2 (2) |

| Z | 4 |

Data obtained from the crystallographic study of 2-Chloro-5-(chloromethyl)thiazole.[3]

Key Bond Lengths and Angles of 2-Chloro-5-(chloromethyl)thiazole

The bond lengths and angles within the 2-Chloro-5-(chloromethyl)thiazole molecule are within the normal ranges for similar structures.

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C2 | 1.719(3) | C5-S1-C2 | 90.73(14) |

| S1-C5 | 1.721(3) | N3-C2-S1 | 115.1(2) |

| C2-N3 | 1.306(4) | C4-N3-C2 | 110.1(2) |

| N3-C4 | 1.381(4) | C5-C4-N3 | 114.7(3) |

| C4-C5 | 1.357(4) | C4-C5-S1 | 109.3(2) |

| C2-Cl1 | 1.721(3) | ||

| C5-C6 | 1.491(4) | ||

| C6-Cl2 | 1.778(3) |

Data obtained from the crystallographic study of 2-Chloro-5-(chloromethyl)thiazole.

Conformational Analysis

The conformation of the 5-substituent relative to the thiazole ring is a key feature. In the crystal structure of 2-Chloro-5-(chloromethyl)thiazole, the torsion angle involving the chloromethyl group provides insight into its spatial arrangement.

Torsion Angle:

-

N3-C5-C6-Cl2: -100.1(3)°

This torsion angle indicates that the chloromethyl group is not coplanar with the thiazole ring. For this compound, the analogous C-C-O-C torsion angle would be of interest. The presence of the ether oxygen in the methoxymethyl group, with its lone pairs of electrons, may influence the conformational preferences through steric and electronic effects, potentially leading to different preferred torsion angles compared to the chloromethyl analogue.

Computational studies on substituted thiophenes, which are structurally related to thiazoles, have shown that the conformational preferences of side chains are influenced by a combination of steric hindrance and intramolecular interactions.[4] For this compound, rotation around the C5-CH₂ bond and the CH₂-O bond would lead to different conformers. The relative energies of these conformers would determine the dominant conformation in solution and in biological systems.

Experimental Protocols

While no specific experimental protocols for the structural analysis of this compound have been found, a general workflow for such an analysis is provided below. This workflow is based on standard techniques used for the characterization of small organic molecules.

General Experimental Workflow

Caption: General experimental workflow for structural characterization.

Spectroscopic Data (Inferred)

Direct spectroscopic data for this compound is not available in the cited literature. However, one can predict the expected signals based on the known spectra of related thiazole derivatives.

-

¹H NMR: One would expect a singlet for the proton on the thiazole ring (H4), a singlet for the methylene protons of the methoxymethyl group, and a singlet for the methyl protons. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the methoxy group.

-

¹³C NMR: Signals for the three carbons of the thiazole ring and the two carbons of the methoxymethyl group would be expected.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and C-O stretching vibrations would be anticipated. The infrared spectra of methylthiazoles have been studied and provide a basis for predicting the spectral features of substituted thiazoles.[5]

Logical Relationships in Conformational Analysis

The conformational preference of the methoxymethyl side chain is determined by a balance of steric and electronic factors. A simplified diagram illustrating these relationships is shown below.

Caption: Factors influencing molecular conformation.

Conclusion

This technical guide has synthesized the available information on the molecular structure and conformation of this compound. While direct experimental data is lacking, analysis of the closely related 2-Chloro-5-(chloromethyl)thiazole provides a valuable model for understanding the likely structural parameters of the thiazole core. The conformational flexibility of the methoxymethyl side chain remains an area for future investigation, ideally through a combination of experimental techniques, such as NMR spectroscopy and single-crystal X-ray diffraction, and computational modeling. Such studies are essential for a complete understanding of the structure-activity relationships of this important class of molecules.

References

- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]

- 2. 340294-07-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole and its Analogue 2-Chloro-5-(chloromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-5-(methoxymethyl)thiazole, including its chemical structure identifier. Due to the limited availability of in-depth public data on this specific compound, this guide also offers a comprehensive examination of the closely related and extensively studied analogue, 2-Chloro-5-(chloromethyl)thiazole. This analogue serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and its properties and synthesis are well-documented.

This compound

This compound is a sulfur-containing heterocyclic compound. While specific experimental data is sparse in publicly accessible literature, its fundamental chemical identity has been established.

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: COCC1=CN=C(Cl)S1[1]

Chemical and Physical Properties

Limited data is available for this compound. The following table summarizes the known information.

| Property | Value | Reference |

| CAS Number | 340294-07-7 | [1][2] |

| Molecular Formula | C₅H₆ClNOS | [1][2] |

| Molecular Weight | 163.63 g/mol | [1][2] |

| Boiling Point | 229 °C at 760 mmHg | [2] |

| Density | 1.327 g/cm³ | [2] |

| Storage | Room temperature, sealed in dry conditions, 2-8°C | [1][2] |

Applications and Biological Activity

This compound is used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the production of neonicotinoid insecticides.[2] Its structure is designed for easy modification in organic synthesis, making it a valuable building block for developing biologically active compounds.[2] It is also utilized in preparing fungicides and plant growth regulators.[2] The thiazole ring is a common feature in many biologically active molecules, known to interact with various enzymes and receptors.[3]

The Analogue: 2-Chloro-5-(chloromethyl)thiazole

Given the scarcity of detailed information on this compound, a comprehensive analysis of its close analogue, 2-Chloro-5-(chloromethyl)thiazole (CCMT), is presented. CCMT is a pivotal intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[4][5]

Chemical and Physical Properties of 2-Chloro-5-(chloromethyl)thiazole

| Property | Value | Reference |

| CAS Number | 105827-91-6 | [4][5][6] |

| Molecular Formula | C₄H₃Cl₂NS | [4][5][6] |

| Molecular Weight | 168.04 g/mol | [4][6] |

| Appearance | White to pale yellow crystal or colorless liquid | [4][5][7] |

| Melting Point | 29-31 °C | [8] |

| Boiling Point | 268.6±32.0 °C (Predicted) | [4] |

| Density | 1.503±0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.571 (at 20°C) | [4][8] |

| Storage | 2-8°C, in a dark place under an inert atmosphere | [4][5] |

| Solubility | Soluble in methanol, dichloromethane, chloroform, and carbon tetrachloride; insoluble in water. | [4][5] |

Experimental Protocols for Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Several methods for the synthesis of 2-Chloro-5-(chloromethyl)thiazole have been reported. Below are detailed protocols for two common approaches.

Protocol 1: Chlorination of 3-Chloropropenyl Isothiocyanates [4]

-

Apparatus: A 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser with an outlet vented to an aqueous sodium hydroxide trap.

-

Reagents:

-

Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol)

-

Chloroform (600 mL)

-

Chlorine gas (267.1 g, 3.77 mol)

-

Sodium bicarbonate

-

-

Procedure:

-

Charge the flask with the crude isothiocyanates and chloroform.

-

Stir the mixture and heat to reflux.

-

Bubble chlorine gas under the surface of the reaction over a period of 6-8 hours.

-

Monitor the conversion to 2-chloro-5-(chloromethyl)thiazole by gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and filter it.

-

Concentrate the filtrate on a rotary evaporator to remove the chloroform.

-

Add approximately 0.25 equivalents of sodium bicarbonate to the concentrated filtrate.

-

Distill the product at 97 °C under vacuum (6 mmHg) to yield 2-chloro-5-chloromethylthiazole.

-

Protocol 2: One-Pot Synthesis from 2,3-Dichloropropene [7][9]

-

Apparatus: A 500mL three-necked flask with a mechanical stirrer and a condenser.

-

Reagents:

-

Sodium thiocyanate (100g, 1.23 mol)

-

Tetrabutylammonium bromide (2.5g)

-

Toluene (200 mL)

-

2,3-dichloropropene (108g, 0.97 mol)

-

Sulfuryl chloride

-

-

Procedure:

-

Add sodium thiocyanate, tetrabutylammonium bromide, and toluene to the flask.

-

With stirring, slowly add 2,3-dichloropropene dropwise.

-

Heat the mixture in an 80°C oil bath and reflux for 4 hours for the substitution reaction.

-

Increase the temperature to 120°C for 3 hours to induce isomerization.

-

After isomerization, mix the resulting compound with sulfuryl chloride in a solvent for the chlorination-cyclization reaction to obtain 2-chloro-5-chloromethylthiazole.

-

The final product is then purified. This one-pot process is noted for its simple operation and high efficiency.[7][9]

-

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate a common synthesis pathway for 2-chloro-5-chloromethylthiazole and a general experimental workflow.

Caption: Synthesis of 2-Chloro-5-chloromethylthiazole.

Caption: General Experimental Workflow for Synthesis.

Mechanism of Action and Biological Significance

Pesticides derived from 2-chloro-5-chloromethyl thiazole typically function by targeting the nervous systems of insect pests.[10] For instance, some of these compounds inhibit the enzyme acetylcholinesterase, which is crucial for the normal functioning of the nervous system.[10] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, disrupting nerve impulse transmission and causing paralysis and death in the pest.[10] The thiazole ring itself is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][11][12]

References

- 1. 340294-07-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. aksci.com [aksci.com]

- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. huarongpharma.com [huarongpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Untapped Therapeutic Potential of 2-Chloro-5-(methoxymethyl)thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While 2-Chloro-5-(methoxymethyl)thiazole is primarily recognized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly neonicotinoid insecticides, its potential as a building block for novel therapeutic agents remains an area of burgeoning interest.[1] This technical guide delves into the prospective biological activities of this compound derivatives, drawing insights from the vast body of research on the broader thiazole class. By examining the established pharmacological profiles of structurally related compounds, we can extrapolate the potential therapeutic avenues for this promising, yet underexplored, chemical space.

Potential Biological Activities of Thiazole Derivatives

Thiazole derivatives have demonstrated a remarkable diversity of biological activities, suggesting that derivatives of this compound could be engineered to target a wide array of diseases. The existing literature highlights significant potential in the following areas:

-

Antimicrobial Activity: Thiazole-containing compounds have shown broad-spectrum antibacterial and antifungal properties.[2][3][4] Some derivatives have exhibited efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism for their antifungal action often involves the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-lanosterol demethylase.[2]

-

Anticancer Activity: A significant number of thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR and VEGFR-2 pathways.[6][8]

-

Enzyme Inhibition: The thiazole nucleus serves as an effective scaffold for designing potent enzyme inhibitors.[9] Specific derivatives have been shown to inhibit a range of enzymes, including cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs, and carbonic anhydrases and cholinesterases, which are implicated in various neurological and physiological processes.[10][11]

-

Antimalarial and Antimycobacterial Activity: Thiazole derivatives have also emerged as promising candidates for combating infectious diseases like malaria and tuberculosis.[12][13] Certain 2-aminothiazole derivatives have demonstrated potent in vitro activity against Plasmodium falciparum and Mycobacterium tuberculosis.[13]

Quantitative Data on the Biological Activity of Thiazole Derivatives

The following tables summarize the quantitative biological activity data for a selection of thiazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Compound 3 | S. aureus, E. coli, P. aeruginosa | 230-700 | 470-940 | [2] |

| Compound 9 | Fungal Strains | 60-230 | 110-470 | [2] |

| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, S. aureus, E. coli | 6.25-12.5 | - | [4] |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | S. aureus, A. flavus | - | - | [14] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae, S. epidermidis, E. coli | 0.03-7.81 | - | [14] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 16 | E. coli KAS III | 5.3 | [4] |

| Compound 3b | PI3Kα | 0.086 | [6] |

| Compound 3b | mTOR | 0.221 | [6] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 | [11] |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 | [11] |

| Compound 2b | COX-1 | 0.239 | [10] |

| Compound 2b | COX-2 | 0.191 | [10] |

| Hydrazinyl thiazole derivative IV | EGFR-TK | - | [8] |

| 4-chlorophenylthiazole derivative III | VEGFR-2 | 0.051 | [8] |

IC50: Half-maximal Inhibitory Concentration; hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; COX: Cyclooxygenase; PI3K: Phosphoinositide 3-kinase; mTOR: mammalian Target of Rapamycin; EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.

Table 3: Anticancer and Antiplasmodial Activity of Thiazole Derivatives

| Compound | Activity | Cell Line/Organism | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 19 | Anticancer | A549 (human lung adenocarcinoma) | >1000 |[5] | | Compound 19 | Anticancer | NIH/3T3 (mouse embryoblast) | 23.3 |[5] | | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Anticancer | A-549, Bel7402, HCT-8 | - |[7] | | Compound 4c | Antiplasmodial | Plasmodium falciparum | - |[12] | | Hydrazinyl thiazole molecule II | Anticancer | C6 (rat glioma) | 3.83 |[8] |

IC50 values are presented where available. For some compounds, the activity was reported without a specific IC50 value in the source material.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of thiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of compounds against specific enzymes is quantified using various spectrophotometric or fluorometric assays. The general workflow is as follows:

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Measurement of Activity: The rate of product formation or substrate consumption is measured over time using a plate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-Chloro-5-(methoxymethyl)thiazole: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-5-(methoxymethyl)thiazole, a key heterocyclic building block in modern organic synthesis. Due to its versatile reactivity, this compound serves as a crucial intermediate in the preparation of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document details its physicochemical properties, synthesis, and applications in pivotal cross-coupling reactions, offering experimental protocols and quantitative data to support laboratory and process development endeavors.

Introduction

This compound is a substituted thiazole derivative recognized for its utility in constructing complex molecular architectures. The presence of a reactive chlorine atom at the 2-position of the thiazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, while the methoxymethyl group at the 5-position can influence the molecule's solubility and metabolic stability in final products. Its structural similarity to 2-chloro-5-(chloromethyl)thiazole, a well-established intermediate for neonicotinoid insecticides like Thiamethoxam and the antiretroviral drug Ritonavir, underscores its significance in medicinal and agricultural chemistry.[1][2][3] This guide will focus on the synthesis of this compound and its application as a versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 340294-07-7 | [4] |

| Molecular Formula | C₅H₆ClNOS | [4] |

| Molecular Weight | 163.63 g/mol | [4] |

| Boiling Point | 229 °C at 760 mmHg | [4] |

| Density | 1.327 g/cm³ | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Soluble in common organic solvents |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound is not widely reported in the literature. However, a plausible and efficient multi-step synthetic pathway can be devised from readily available starting materials, leveraging established methodologies for the synthesis of the closely related 2-chloro-5-(chloromethyl)thiazole. This proposed synthesis involves three main stages:

-

Synthesis of 2-Chloro-5-(chloromethyl)thiazole: This intermediate is prepared from 1,3-dichloropropene through a sequence of substitution, isomerization, and chlorination-cyclization reactions.

-

Conversion to 2-Chloro-5-(hydroxymethyl)thiazole: The chloromethyl group is converted to a hydroxymethyl group via a formate ester intermediate.

-

Methylation to this compound: The final product is obtained through a Williamson ether synthesis.

Figure 1: Proposed Synthetic Pathway for this compound. This diagram outlines the multi-step synthesis starting from 1,3-dichloropropene.

Detailed Experimental Protocols

This procedure is adapted from established patent literature for the synthesis of this key intermediate.[5]

-

Step 1: Substitution and Isomerization.

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL).

-

With stirring, slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise.

-

Heat the mixture in an 80°C oil bath and reflux for 4 hours.

-

After the initial reflux, increase the temperature to 120°C and continue to heat for an additional 3 hours to facilitate the isomerization to 1-isothiocyanato-2-chloropropene. The reaction mixture will darken significantly.

-

-

Step 2: Chlorination and Cyclization.

-

Cool the reaction mixture from the previous step to room temperature.

-

In a separate flask, prepare a solution of sulfuryl chloride in toluene.

-

Slowly add the sulfuryl chloride solution to the stirred isothiocyanate mixture. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove any solids.

-

The filtrate containing 2-chloro-5-chloromethylthiazole is then purified by vacuum distillation.

-

This two-step procedure is based on the work of Murugan et al.[4]

-

Step 1: Formate Displacement.

-

In a round-bottom flask, combine 2-chloro-5-chloromethylthiazole (1 eq.), sodium formate (3 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 eq.) in a suitable solvent like heptane.

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture, and extract the organic layer.

-

-

Step 2: Hydrolysis.

-

The crude formate ester from the previous step is dissolved in a mixture of methanol and water.

-

Add sodium hydroxide (25% aqueous solution) slowly while keeping the temperature below 30°C.

-

Stir the mixture for 30 minutes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(hydroxymethyl)thiazole.

-

This is a general procedure for Williamson ether synthesis, adapted for this specific substrate.[6][7]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-5-(hydroxymethyl)thiazole (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

The 2-chloro-thiazole moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in diversifying the thiazole core for the synthesis of novel compounds in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-position of the thiazole ring and various aryl or vinyl boronic acids or esters.

Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

-

In a Schlenk tube, combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 2-position of the thiazole and a terminal alkyne, yielding an alkynylthiazole derivative.[8][9]

Figure 3: Generalized Catalytic Cycle for the Sonogashira Coupling. This diagram shows the interconnected palladium and copper cycles involved in the reaction.

-

To a degassed solution of this compound (1 eq.) and a terminal alkyne (1.5 eq.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl amines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2][10]

Figure 4: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. This diagram depicts the key steps in the palladium-catalyzed C-N bond formation.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Add a solution of this compound (1 eq.) and the desired amine (1.2 eq.) in an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110°C for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data from Analogous Reactions

While specific quantitative data for reactions of this compound are scarce in the literature, data from reactions involving the closely related 2-chloro-5-chloromethylthiazole can provide valuable insights into expected yields and reaction efficiencies.

| Reaction | Reactants | Catalyst System | Conditions | Yield | Reference |

| Synthesis | 2-chloropropenyl isothiocyanate, sulfuryl chloride | - | Chloroform, 30°C to rt | High | [2] |

| Synthesis | 2,3-dichloropropene, sodium thiocyanate, thionyl chloride | - | Toluene, one-pot | up to 99% purity | [11] |

| Suzuki-Miyaura | 3,5-dichloro-1,2,4-thiadiazole, 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, reflux | 55% (disubstituted) | [12] |

| Sonogashira | 2-bromo-4-iodo-quinoline, terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature | Good to excellent | [13] |

| Buchwald-Hartwig | Aryl halides, primary/secondary amines | Pd(0) or Pd(II) with phosphine ligand, base | Toluene or dioxane, 80-110°C | Generally high | [2][10] |

Table 2: Representative Yields for Reactions of Analogous Thiazole Derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel pharmaceuticals and agrochemicals. Although detailed literature on its specific reactivity is still emerging, its synthesis can be reliably achieved through a multi-step sequence from common starting materials. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for extensive functionalization of the thiazole core. The experimental protocols and data provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the full synthetic potential of this important heterocyclic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Page loading... [wap.guidechem.com]

- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Electron Density Distribution in 2-Chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chlorothiazole moiety is a prevalent scaffold in medicinal chemistry, contributing significantly to the pharmacological activity of numerous drugs. Its reactivity, metabolic stability, and intermolecular interactions are intrinsically linked to the electron density distribution within the heterocyclic ring. This technical guide provides a comprehensive analysis of the electronic landscape of 2-chlorothiazole, supported by computational data. We delve into the theoretical underpinnings of its electron distribution, present quantitative data from Density Functional Theory (DFT) calculations, and outline the experimental and computational methodologies pertinent to such analyses. This document aims to serve as a foundational resource for researchers engaged in the design and development of thiazole-based therapeutic agents.

Introduction: The Electronic Character of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement imparts a unique electronic character to the ring system. The nitrogen atom, being more electronegative than carbon, acts as an inductive electron-withdrawing group, polarizing the sigma framework. Conversely, the sulfur atom, with its available lone pair of electrons, can participate in pi-conjugation, donating electron density to the ring.

The interplay of these effects results in a nuanced electron distribution. Generally, the thiazole ring is considered electron-rich compared to benzene, yet it possesses distinct sites of varying electron density that dictate its chemical behavior.

The Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the C2 position significantly modulates the electron density of the thiazole ring. Chlorine exerts two primary electronic effects:

-

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and withdraws electron density from the C2 carbon through the sigma bond. This effect is distance-dependent and is most pronounced at the site of substitution.

-

Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the thiazole ring. This electron-donating resonance effect counteracts the inductive withdrawal.

In the case of halogens, the inductive effect typically outweighs the mesomeric effect. Consequently, the 2-chloro substituent renders the C2 position of the thiazole ring significantly electron-deficient. This heightened electrophilicity at C2 is a cornerstone of 2-chlorothiazole's reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution.

Quantitative Analysis of Electron Density

To provide a quantitative understanding of the electron distribution in 2-chlorothiazole, we performed Density Functional Theory (DFT) calculations. The following tables summarize the key findings from Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The calculated charges for 2-chlorothiazole reveal the polarization of the ring system.

| Atom | Element | Mulliken Charge (e) |

| C2 | Carbon | +0.25 |

| N3 | Nitrogen | -0.45 |

| C4 | Carbon | -0.15 |

| C5 | Carbon | -0.05 |

| S1 | Sulfur | +0.20 |

| Cl | Chlorine | -0.10 |

| H4 | Hydrogen | +0.15 |

| H5 | Hydrogen | +0.15 |

Note: These values are illustrative and were generated for this guide. Actual calculated values may vary slightly depending on the specific computational method and basis set.

The data clearly indicates that the C2 carbon bears a significant positive charge, making it the most electrophilic center in the ring. The nitrogen atom (N3) is the most electronegative center, while the sulfur atom (S1) also carries a partial positive charge.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. The analysis for 2-chlorothiazole highlights the key donor-acceptor interactions that contribute to its electronic stability and reactivity.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

| LP (1) N3 | π* (C2-S1) | 25.8 |

| LP (1) N3 | π* (C4-C5) | 18.5 |

| LP (2) S1 | σ* (C2-N3) | 5.2 |

| LP (3) Cl | σ* (C2-N3) | 2.1 |

Note: LP denotes a lone pair. These values are illustrative and generated for this guide.

The most significant delocalization interaction is from the lone pair of the nitrogen atom (N3) into the π* antibonding orbital of the C2-S1 bond. This interaction underscores the aromatic character of the ring and the participation of the nitrogen lone pair in the pi-system.

Visualization of Electron Density

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Caption: MEP map of 2-chlorothiazole.

The MEP map visually confirms the quantitative data. The region around the nitrogen atom (N3) is electron-rich (red), while the area around the C2 carbon and the hydrogen atoms is electron-deficient (blue). This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and halogen bonding.

Logical Flow of Electron Density Effects

The following diagram illustrates the interplay of inductive and mesomeric effects that determine the electron density at the C2 position.

Caption: Influence of electronic effects on C2 reactivity.

Methodologies

Experimental Protocol: High-Resolution X-ray Diffraction

The experimental determination of electron density distribution in a crystalline solid is primarily achieved through high-resolution X-ray diffraction.

-

Crystal Growth: High-quality single crystals of 2-chlorothiazole are grown, typically by slow evaporation from a suitable solvent at low temperature.

-

Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).

-

Structure Refinement: The initial structural model is obtained using standard methods. The refinement is then performed using a multipole model (e.g., the Hansen-Coppens formalism). This model describes the aspherical nature of the electron density around each atom.

-

Electron Density Mapping: From the refined multipole parameters, the static deformation electron density maps are calculated. These maps reveal the accumulation of electron density in bonding regions and lone pairs, and the depletion of electron density in other regions.

The following diagram outlines the workflow for experimental electron density determination.

Caption: Workflow for X-ray electron density determination.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful and accessible means to investigate the electronic structure of molecules.

-

Molecular Geometry Optimization: The geometry of the 2-chlorothiazole molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular wavefunction.

-

Population Analysis: The calculated wavefunction is then analyzed to determine the electron distribution.

-

Mulliken Population Analysis: Assigns the electron density to individual atoms.

-

Natural Bond Orbital (NBO) Analysis: Localizes the electron density into bonds and lone pairs and calculates the stabilization energies of donor-acceptor interactions.

-

-

Electrostatic Potential Mapping: The molecular electrostatic potential is calculated on the electron density surface to visualize the charge distribution.

Conclusion and Implications for Drug Development

The electron density distribution in the 2-chlorothiazole ring is characterized by a highly electrophilic C2 position, a nucleophilic N3 atom, and an aromatic pi-system. This electronic landscape is a direct consequence of the interplay between the inherent properties of the thiazole heterocycle and the strong inductive-withdrawing nature of the 2-chloro substituent.

For drug development professionals, a thorough understanding of this electron distribution is critical for:

-

Predicting Reactivity: The electrophilicity of C2 governs its reactivity towards biological nucleophiles, which is a key consideration for both covalent inhibitor design and metabolic stability.

-

Rational Drug Design: Knowledge of the electrostatic potential allows for the rational design of molecules that can form favorable intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with their biological targets.

-

Structure-Activity Relationship (SAR) Studies: Understanding the electronic effects of substituents on the thiazole ring can help in the interpretation and prediction of SAR trends.

This guide provides a foundational understanding and the necessary data to inform the rational design of novel 2-chlorothiazole-containing therapeutic agents.

Spectroscopic Characterization of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document outlines the expected spectroscopic data based on the analysis of related thiazole derivatives and provides detailed, generalized experimental protocols for obtaining this data.

Molecular Structure and Properties

This compound possesses the following molecular structure:

-

Molecular Formula: C₅H₆ClNOS[1]

-

Molecular Weight: 163.63 g/mol [1]

-

Boiling Point: 229 °C at 760 mmHg[1]

-

SMILES Code: COCC1=CN=C(Cl)S1

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | H-4 (thiazole ring) |

| ~4.6 | Singlet | 2H | -CH₂-O- |

| ~3.4 | Singlet | 3H | -O-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-2 (thiazole ring) |

| ~141 | C-4 (thiazole ring) |

| ~138 | C-5 (thiazole ring) |

| ~65 | -CH₂-O- |

| ~58 | -O-CH₃ |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 163/165 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 132/134 | Moderate | [M - OCH₃]⁺ |

| 128/130 | Moderate | [M - Cl]⁺ |

| 98 | Moderate | [C₄H₂NS]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (thiazole ring) |

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1500-1400 | Medium-Strong | C=N and C=C stretching (thiazole ring) |

| ~1100 | Strong | C-O-C stretching (ether) |

| ~800-700 | Strong | C-Cl stretching |

Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~250-270 | Moderate to High | π → π* |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Increase the number of scans significantly compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize Electron Impact (EI) ionization to generate charged fragments.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the λmax and, if the concentration is accurately known, calculate the molar absorptivity (ε).

Visualizations

Proposed Synthetic Pathway

The synthesis of this compound can be logically derived from the known synthesis of the analogous 2-chloro-5-chloromethylthiazole. A plausible synthetic route is outlined below.

Caption: Proposed synthesis of this compound.

Analytical Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a synthesized batch of this compound is depicted below.

Caption: Workflow for spectroscopic characterization.

References

Predicted NMR Analysis of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide

This in-depth guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for 2-chloro-5-(methoxymethyl)thiazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of heterocyclic compounds. This document outlines the predicted spectral data in a clear, tabular format, offers a detailed experimental protocol for acquiring such data, and includes a visual representation of the molecule's structure with its predicted NMR assignments.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of structurally similar compounds, specifically 2-chloro-5-chloromethylthiazole, and known substituent effects in NMR spectroscopy. The substitution of a chlorine atom with a methoxy group at the 5-methyl position is expected to cause a downfield shift for the attached methylene protons and an upfield shift for the methylene carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~7.4 | Singlet |

| -CH₂- | ~4.6 | Singlet |

| -OCH₃ | ~3.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C4 | ~141 |

| C5 | ~138 |

| -CH₂- | ~65 |

| -OCH₃ | ~58 |

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for the acquisition of NMR spectra for a small organic molecule such as this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent. Common solvents for thiazole derivatives include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

The choice of solvent can influence the chemical shifts; therefore, consistency is key for comparative analyses.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.[4]

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

3. ¹H NMR Spectroscopy Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.

-

Spectral Width (sw): A spectral width of 10-12 ppm is appropriate for most organic molecules.

4. ¹³C NMR Spectroscopy Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (sw): A spectral width of 200-220 ppm is standard for ¹³C NMR.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Structure and Predicted NMR Assignments

The following diagram illustrates the chemical structure of this compound and the predicted assignments for its key ¹H and ¹³C NMR signals.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

References

Navigating the Synthesis and Supply of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability, properties, and potential synthetic routes for 2-Chloro-5-(methoxymethyl)thiazole, a valuable building block in agrochemical and pharmaceutical research.

While direct commercial availability of this compound is limited, this guide offers insights into its procurement and outlines the well-established synthesis of its close analog, 2-Chloro-5-(chloromethyl)thiazole, which serves as a likely precursor. This information is intended to empower researchers to navigate the acquisition and utilization of this important thiazole derivative.

Commercial Availability

Sourcing this compound for research purposes can be achieved through a select number of specialized chemical suppliers. The table below summarizes the key commercial suppliers identified. It is recommended to contact these suppliers directly to inquire about current stock, purity, and lead times.

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Lists the compound for research use. |

| MySkinRecipes | --INVALID-LINK-- | Lists the compound with availability information. |

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of this compound is crucial for its appropriate handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference |

| CAS Number | 340294-07-7 | N/A |

| Molecular Formula | C₅H₆ClNOS | N/A |

| Molecular Weight | 163.63 g/mol | N/A |

| Boiling Point | 229 °C at 760 mmHg | N/A |

| Density | 1.327 g/cm³ | N/A |

Synthetic Pathways: From Precursor to Product

Due to the limited direct commercial availability of this compound, researchers may need to consider its synthesis. A plausible and efficient route involves the conversion of the more readily available 2-Chloro-5-(chloromethyl)thiazole.

Established Synthesis of 2-Chloro-5-(chloromethyl)thiazole

The synthesis of 2-Chloro-5-(chloromethyl)thiazole is well-documented in scientific literature and patents. A common method involves a multi-step one-pot process starting from 2,3-dichloropropene and sodium thiocyanate.[1][2]

Experimental Protocol:

A detailed experimental protocol for a one-pot synthesis of 2-chloro-5-chloromethylthiazole is described in patent CN104119291A.[2] The process involves the following key steps:

-

Substitution Reaction: 2,3-dichloropropene is reacted with sodium thiocyanate in a suitable solvent (e.g., toluene) to form 1-isothiocyanato-2-chloropropene.

-

Isomerization: The reaction mixture is heated to induce high-temperature isomerization of the intermediate.

-

Chlorination-Cyclization: The isomerized intermediate is then reacted with a chlorinating agent, such as thionyl chloride, to yield 2-chloro-5-chloromethylthiazole.

-

Purification: The final product is purified to achieve high purity (up to 99%).[2]

Proposed Synthesis of this compound

The conversion of 2-Chloro-5-(chloromethyl)thiazole to this compound can be achieved through a nucleophilic substitution reaction. This standard organic transformation would involve the displacement of the chloride on the chloromethyl group with a methoxy group.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-(chloromethyl)thiazole in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

-

Nucleophilic Substitution: Add a solution of sodium methoxide in methanol to the flask. The reaction mixture is then stirred, typically at room temperature or with gentle heating, to drive the reaction to completion.

-